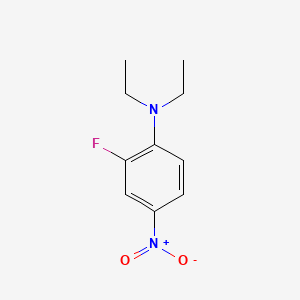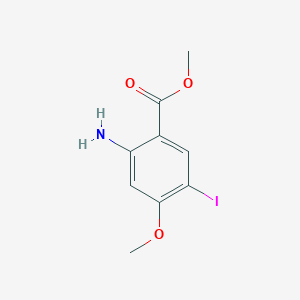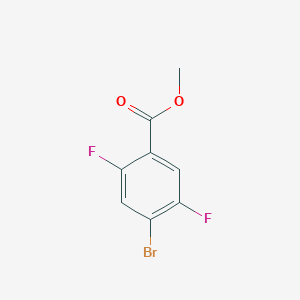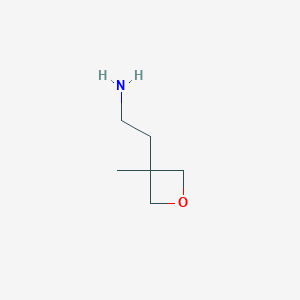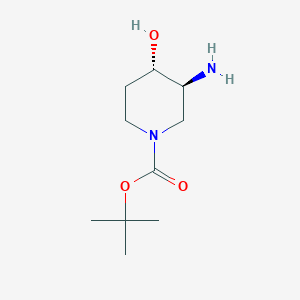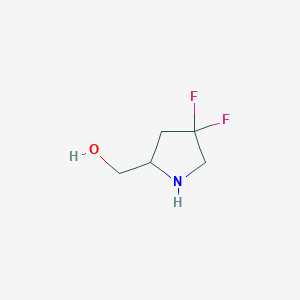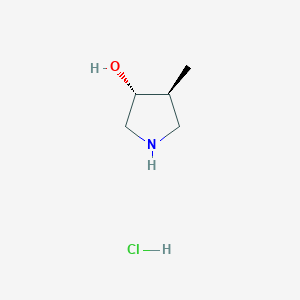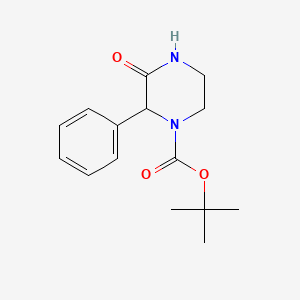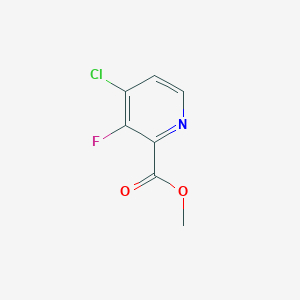
4-氯-3-氟吡啶甲酸甲酯
描述
Methyl 4-chloro-3-fluoropicolinate is an organic compound with the CAS Number: 1034921-05-5 . It has a molecular weight of 189.57 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
Methyl 4-chloro-3-fluoropicolinate is a solid substance . It has a boiling point of 267.7±40.0°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .科学研究应用
合成和转化
喹啉衍生物的合成
喹啉衍生物,包括与 4-氯-3-氟吡啶甲酸甲酯相关的衍生物,由于其作为荧光团的特性,在生物化学和医学中具有应用。它们用于研究各种生物系统,并且还探索了其潜在的抗氧化剂和辐射保护剂作用 (Aleksanyan & Hambardzumyan, 2013)。
用于卤代喹啉合成的 Friedländer 反应
α-卤代酮的 Friedländer 反应,包括 3-氟、3-氯和 3-溴喹啉的合成,是有机硅烷合成中的一个重要过程。该方法适用于平行合成条件 (Ryabukhin et al., 2011)。
医药和生物应用
抗肿瘤药物合成
与 4-氯-3-氟吡啶甲酸甲酯密切相关的 4-氯吡啶甲酸甲酯用于合成抗肿瘤药物索拉非尼。该合成涉及多个步骤,包括酰胺化和芳香亲核取代 (Jian-wen, 2012)。
GPR39 激动剂的发现
在一项研究中,结构上与 4-氯-3-氟吡啶甲酸甲酯相关的激酶抑制剂被确定为新型 GPR39 激动剂。这一发现表明在药理学和药物发现中的潜在应用 (Sato et al., 2016)。
农业和环境应用
除草剂合成
一项研究涉及新型除草剂的合成,包括 4-氯-3-氟吡啶甲酸甲酯的衍生物,展示了对各种杂草的显着除草活性。这一发现突出了其在农业中的应用 (Kudo et al., 1998)。
氟吡啶甲酸除草剂的合成
另一项研究重点关注通过氟代烷基炔基亚胺的级联环化合成新型氟吡啶甲酸除草剂,从而获得了具有潜在除草剂特性的以前无法获得的吡啶甲酸 (Johnson et al., 2015)。
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
methyl 4-chloro-3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEROPLWMUGCPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-fluoropicolinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

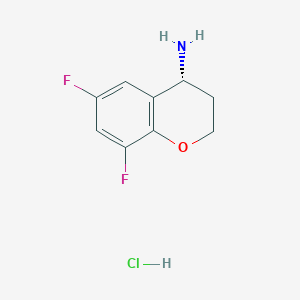
![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)
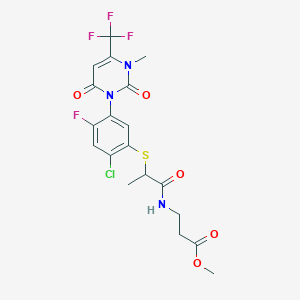
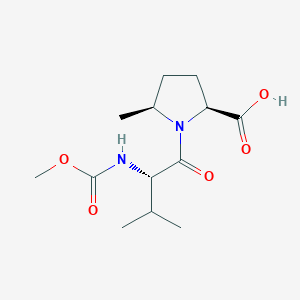
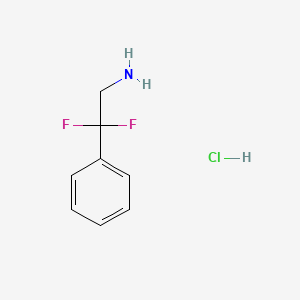
![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)
